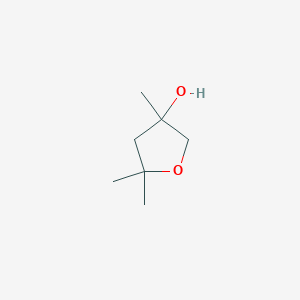
3,5,5-Trimethyloxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyloxolan-3-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, characterized by the presence of three methyl groups attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyloxolan-3-ol can be achieved through several methods. One common approach involves the hydrogenation of isophorone, which leads to the formation of 3,3,5-trimethylcyclohexanone. This intermediate can then be further processed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves catalytic hydrogenation processes. These methods are designed to maximize yield and minimize byproducts, ensuring the efficient production of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
3,5,5-Trimethyloxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyloxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethylcyclohexanol: A related compound with similar structural features but different chemical properties.
3,5,5-Trimethyl-1-hexanol: Another similar compound used in the fragrance industry.
Uniqueness
3,5,5-Trimethyloxolan-3-ol is unique due to its specific arrangement of methyl groups on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
3,5,5-trimethyloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-7(3,8)5-9-6/h8H,4-5H2,1-3H3 |
Clave InChI |
BPCRULCBIBVMEU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CO1)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


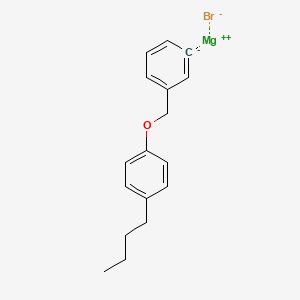
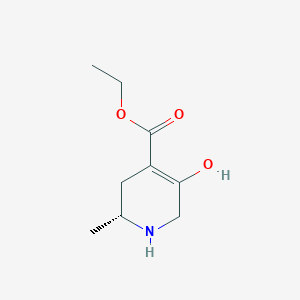
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
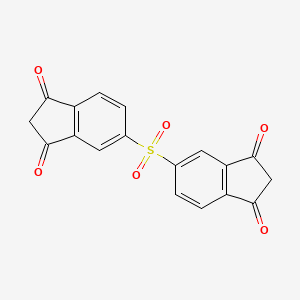
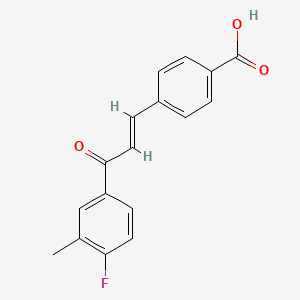
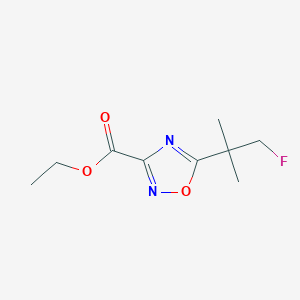
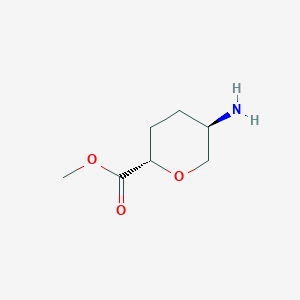
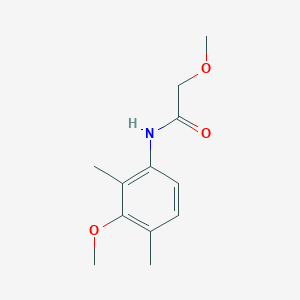

![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)


![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
